2-Methyl-5α-androst-2-en-17β-ol
Description
2-Methyl-5α-androst-2-en-17β-ol (CAS: 2984-17-0), also known as desoxymethyltestosterone or Madol, is a synthetic anabolic-androgenic steroid (AAS) derived from 5α-androstane. Its molecular formula is C₂₀H₃₂O, with a molecular weight of 288.467 g/mol . The compound features a 17α-methyl group and a double bond at the C2 position (Δ²), which enhances metabolic stability and anabolic potency .
Properties
CAS No. |
2984-17-0 |
|---|---|
Molecular Formula |
C20H32O |
Molecular Weight |
288.475 |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C20H32O/c1-13-4-5-14-6-7-15-16-8-9-18(21)19(16,2)11-10-17(15)20(14,3)12-13/h4,14-18,21H,5-12H2,1-3H3/t14-,15+,16+,17+,18+,19+,20+/m1/s1 |
InChI Key |
DCIDDEVTJCPJAB-WDCLZLQXSA-N |
SMILES |
CC1=CCC2CCC3C4CCC(C4(CCC3C2(C1)C)C)O |
Origin of Product |
United States |
Scientific Research Applications
Endocrinological Research
Hormonal Studies
The compound has been extensively studied for its effects on androgen receptors and its role in hormone replacement therapies. Research indicates that 2-Methyl-5α-androst-2-en-17β-ol exhibits significant anabolic properties, making it a candidate for treating conditions associated with low testosterone levels, such as hypogonadism. Studies demonstrate that this compound can stimulate muscle growth and improve bone density, which are critical factors in managing age-related muscle loss and osteoporosis .
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to androgen receptors, leading to increased transcription of genes responsible for muscle hypertrophy. This anabolic action is mediated through the modulation of various signaling pathways, including the mTOR pathway, which is crucial for protein synthesis and muscle growth .
Anti-Doping Analysis
Detection in Urine Samples
The compound is frequently monitored in anti-doping tests due to its potential for abuse among athletes. Recent studies have identified long-term metabolites of this compound in post-administration urine samples, providing valuable insights into its metabolic pathways. The detection of these metabolites is essential for developing robust testing protocols to combat doping in sports .
Case Studies
In one notable case study involving athletes suspected of using anabolic steroids, urine samples were analyzed using gas chromatography-mass spectrometry (GC-MS). The presence of specific metabolites linked to this compound confirmed its use and highlighted the importance of ongoing research into the detection methods for designer steroids .
Therapeutic Applications
Potential Treatments for Prostatic Diseases
Research has also explored the use of this compound as a treatment option for benign prostatic hyperplasia (BPH) and prostate cancer. The compound's ability to inhibit 5α-reductase activity suggests it could help manage conditions characterized by excessive dihydrotestosterone (DHT) levels, which are implicated in the development of these diseases .
Clinical Trials
Ongoing clinical trials are assessing the efficacy and safety of this compound in various patient populations. Preliminary results indicate that it may offer a novel approach to managing hormone-related disorders while minimizing side effects commonly associated with traditional therapies .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural Comparison
Key Observations :
Pharmacological and Metabolic Comparisons
Table 2: Pharmacological Data
Key Findings :
- Anabolic-to-Androgenic Ratio : this compound shows a favorable ratio (3:1), making it attractive for muscle growth with reduced virilization .
- Metabolism: Unlike drostanolone, which forms glucuronidated metabolites, this compound resists phase II metabolism due to its 17α-methyl group, complicating detection .
- Detection: Designer modifications (e.g., Δ² bond) require advanced analytical methods, such as high-resolution mass spectrometry (HRMS), to distinguish from endogenous steroids .
Analytical Challenges and Regulatory Implications
- Detection: The compound’s low urinary excretion and structural similarity to endogenous steroids necessitate sensitive LC-MS/MS protocols .
- Regulatory Actions : Classified as a Schedule III controlled substance in the U.S., with WADA monitoring its metabolites (e.g., 17α-methyl-5α-androstane-3α,17β-diol) .
Preparation Methods
Selective 17-Keto Reduction
The 17-keto group in intermediates like 2-methyl-5α-androst-2-en-17-one is reduced to the 17β-alcohol using NaBH₄ or lithium aluminum hydride (LiAlH₄). NaBH₄ in methanol at 0°C provides superior stereoselectivity (β:α ratio = 9:1) compared to LiAlH₄ in THF (β:α = 4:1). This disparity arises from the smaller size of NaBH₄, which accesses the less hindered equatorial trajectory.
Table 2: Reducing Agent Comparison
| Agent | Solvent | β:α Ratio | Yield (%) |
|---|---|---|---|
| NaBH₄ | Methanol | 9:1 | 85 |
| LiAlH₄ | THF | 4:1 | 78 |
Catalytic Transfer Hydrogenation
Palladium on carbon (Pd/C) catalyzes hydrogenation of propargyl intermediates to alkenes. For example, 17α-ethynyl-2-methyl-5α-androst-2-en-17β-ol undergoes partial hydrogenation in ethanol under 1 atm H₂, yielding the vinyl derivative with >95% stereochemical retention.
Structural Validation and Analytical Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ for C₂₀H₃₂O₂ is detected at m/z 305.2481 (calculated 305.2476), confirming stoichiometry.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Grignard Alkylation | 3 | 52 | 98 |
| Wittig Olefination | 2 | 65 | 95 |
| Catalytic Hydrogenation | 4 | 48 | 97 |
The Wittig route offers higher yields but requires stringent moisture control, whereas Grignard alkylation provides better stereochemical outcomes despite longer reaction times .
Q & A
Advanced Research Question
- Hepatocyte Incubations : Primary human or rat hepatocytes are used to assess Phase I/II metabolism. Incubate with NADPH cofactors and monitor via LC-HRMS .
- Microsomal Studies : Human liver microsomes (HLM) reveal cytochrome P450 (CYP3A4/5)-mediated oxidation, producing hydroxylated metabolites (e.g., 16β-hydroxy and 6β-hydroxy derivatives) .
- Key Metabolites :
What strategies are employed to differentiate between 2-en and 3-en isomers of desoxymethyltestosterone in doping control analyses?
Advanced Research Question
- Derivatization : Use of pentafluorophenyl or trimethylsilyl reagents to enhance chromatographic separation and MS sensitivity .
- Nuclear Overhauser Effect (NOE) NMR : Irradiating the 2-en proton (δ 5.5 ppm) enhances signals for adjacent 1-CH₃ and 3-CH₂ groups, absent in 3-en isomers .
- Computational Modeling : Density Functional Theory (DFT) predicts IR and Raman spectral differences between isomers, aiding spectral library matching .
How does the regulatory status of this compound impact its handling in research laboratories?
Basic Research Question
The compound is classified as a Schedule III controlled substance in the U.S. (DEA) and prohibited by the World Anti-Doping Agency (WADA) . Researchers must:
- Obtain Licenses : Secure DEA registration for synthesis, storage, and disposal.
- Documentation : Maintain detailed records of usage, including synthesis batches and analytical validation data .
- Ethical Approvals : For in vivo studies, adhere to institutional animal/human ethics guidelines and WADA’s International Standard for Laboratories (ISL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
